1-Methyl Xanthine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

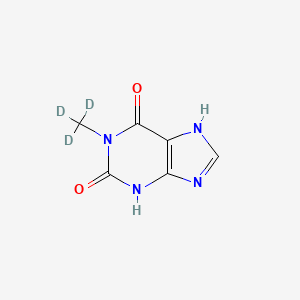

1-Methyl Xanthine-d3 is a stable isotope-labeled compound, specifically a deuterated form of 1-Methyl Xanthine. It belongs to the xanthine family, which is a group of purine derivatives. The molecular formula of this compound is C6H3D3N4O2, and it has a molecular weight of 169.16 g/mol . This compound is primarily used in research and analytical applications due to its stable isotope labeling, which allows for precise tracking and quantification in various studies.

Méthodes De Préparation

The synthesis of 1-Methyl Xanthine-d3 involves the introduction of deuterium atoms into the xanthine structure. One common method includes the use of deuterated reagents in the methylation process of xanthine. The reaction typically involves the following steps:

Starting Material: Xanthine is used as the starting material.

Deuteration: The xanthine undergoes a deuteration process using deuterated reagents such as deuterated methyl iodide (CD3I).

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO).

Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Analyse Des Réactions Chimiques

1-Methyl Xanthine-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding xanthine derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert it into different reduced forms of xanthine. Sodium borohydride (NaBH4) is a typical reducing agent used.

Substitution: It can undergo nucleophilic substitution reactions where the methyl group can be replaced by other functional groups. Reagents such as alkyl halides are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Cognitive Enhancement and Neuroprotection

Mechanism of Action

1-Methyl xanthine acts primarily as an adenosine receptor antagonist, which leads to increased neurotransmitter release and enhanced cognitive functions. Recent studies indicate that supplementation with 1-methyl xanthine can significantly improve memory and related biomarkers in both young and aged rats. In a controlled study, administration of 100 mg/d of 1-methyl xanthine resulted in a 39% reduction in escape latency in memory tests for young rats and a 27% reduction for aged rats compared to control groups .

Biochemical Effects

The supplementation also led to notable increases in key neurotransmitters such as acetylcholine, dopamine, and gamma-aminobutyric acid (GABA), alongside neuroprotective markers like brain-derived neurotrophic factor (BDNF) and glutathione . These findings suggest that 1-methyl xanthine may enhance neuronal plasticity and provide protective effects against neurodegenerative processes, potentially reducing amyloid beta levels associated with cognitive decline .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Methyl Xanthine-d3 is similar to other xanthine derivatives. It primarily acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation, central nervous system stimulation, and diuresis. The molecular targets include adenosine receptors and phosphodiesterase enzymes, which play crucial roles in the regulation of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

1-Methyl Xanthine-d3 can be compared with other xanthine derivatives such as:

Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects, caffeine has three methyl groups attached to the xanthine core.

Theobromine (3,7-Dimethylxanthine): Found in cocoa, theobromine has two methyl groups and is known for its mild stimulant and diuretic effects.

Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases, theophylline has two methyl groups and acts as a bronchodilator.

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise quantification and tracking .

Activité Biologique

1-Methyl Xanthine-d3 is a methylxanthine derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and inflammatory responses. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of Methylxanthines

Methylxanthines, including caffeine, theophylline, and this compound, are naturally occurring compounds derived from purine metabolism. They exhibit various pharmacological effects such as adenosine receptor antagonism , phosphodiesterase inhibition , and anti-inflammatory properties . The structural variations among these compounds significantly influence their biological activities and therapeutic potentials.

This compound functions primarily through the following mechanisms:

- Adenosine Receptor Antagonism : By blocking adenosine receptors, it can enhance neurotransmission and has been linked to neuroprotective effects.

- Phosphodiesterase Inhibition : This leads to increased cyclic AMP (cAMP) levels, promoting anti-inflammatory pathways and potentially ameliorating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Inhibition of Chitinases : Recent studies suggest that methylxanthines can inhibit chitinase activity, particularly chitinase 3-like 1 (CHI3L1), which is implicated in various inflammatory diseases .

Anti-Inflammatory Effects

A critical area of research has focused on the anti-inflammatory properties of methylxanthines. For instance, studies have demonstrated that this compound can reduce pro-inflammatory cytokines such as TNFα and IL-17F while increasing anti-inflammatory cytokines like IL-10 in models of colitis .

| Study | Model | Key Findings |

|---|---|---|

| Study A | DSS-induced colitis | Reduced TNFα and IL-17F; increased IL-10 production |

| Study B | Asthma model | Decreased airway hyperresponsiveness; reduced IL-8 levels |

Neuroprotective Effects

Research indicates that methylxanthines may offer neuroprotective benefits in conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD). They appear to mitigate oxidative stress and neuroinflammation, which are hallmarks of neurodegenerative diseases .

| Disease | Mechanism | Effect |

|---|---|---|

| Alzheimer's Disease | Inhibition of Aβ aggregation | Reduced cognitive decline |

| Parkinson's Disease | Modulation of dopaminergic signaling | Improved motor function |

Case Studies

Several clinical and preclinical studies have highlighted the efficacy of this compound:

- Case Study 1 : In a cohort study involving patients with asthma, administration of methylxanthines led to significant improvements in lung function and reduced reliance on corticosteroids.

- Case Study 2 : A randomized controlled trial assessed the impact of methylxanthines on cognitive function in elderly patients. Results indicated improved memory recall and attention span compared to placebo groups.

Safety Profile

While generally considered safe, high doses of methylxanthines can lead to adverse effects such as gastrointestinal disturbances, insomnia, and increased heart rate. Long-term studies are necessary to fully understand the safety profile of this compound in various populations .

Propriétés

IUPAC Name |

1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOYJPOZRLFTCP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.